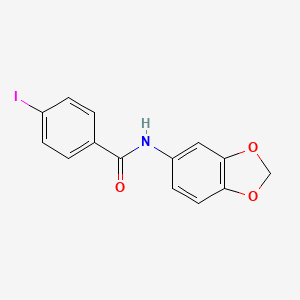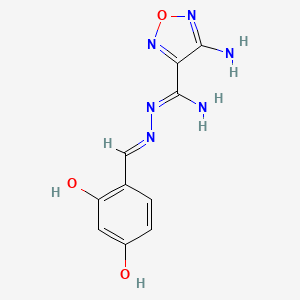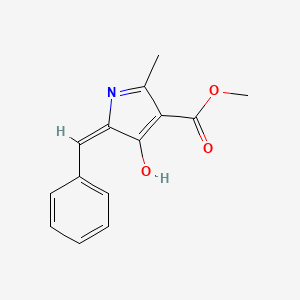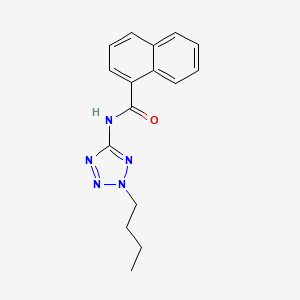![molecular formula C20H25ClN2O B6007090 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride](/img/structure/B6007090.png)
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride, also known as MB-CZ, is a synthetic compound that belongs to the family of carbazole derivatives. It has been widely used in scientific research for its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride is still not fully understood. However, it is believed to act through several pathways, including the inhibition of COX-2 and LOX, the induction of apoptosis in cancer cells, and the modulation of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 and LOX activity, the induction of apoptosis in cancer cells, and the modulation of oxidative stress and inflammation in the brain. It has also been found to have antioxidant and anti-inflammatory effects in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, it also has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the study of 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride. One potential area of research is the development of new derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. In addition, the mechanism of action of 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride needs to be further elucidated to better understand its pharmacological properties.
Méthodes De Synthèse
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride can be synthesized by several methods, including the Suzuki coupling reaction, Sonogashira coupling reaction, and Heck coupling reaction. The most commonly used method is the Suzuki coupling reaction, which involves the reaction between 9-bromo-9H-carbazole and 4-(4-morpholinyl)butylboronic acid in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
4-(4-carbazol-9-ylbutyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-3-9-19-17(7-1)18-8-2-4-10-20(18)22(19)12-6-5-11-21-13-15-23-16-14-21;/h1-4,7-10H,5-6,11-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNZHTCTIJXNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea)](/img/structure/B6007007.png)





![3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6007033.png)
![4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B6007037.png)
![2-methyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B6007041.png)
![1-(cyclopropylmethyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6007054.png)

![1'-(cyclopropylcarbonyl)-N-[2-(2-thienyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6007070.png)
![N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6007085.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6007089.png)